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molecular formula C7H9N3O B8437414 4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B8437414
M. Wt: 151.17 g/mol
InChI Key: CVEYKXUGLFADQN-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

A solution of N-(2-cyanocyclopent-1-enylcarbamoyl)benzamide (example 75a) (500 mg, 1.96 mmol) and NaOH (2 N, 2.7 mL) in EtOH (20 mL) was stirred at 100° C. under nitrogen for 2 hours. After cooling to room temperature, the clear reaction solution was filtered and the filtrate was carefully neutralized with 10% AcOH with vigorous stirring at 0° C. The resultant precipitate was collected by filtration, washed with warm water and then 20% EtOH in water to give the final product 4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (200 mg, 68%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ10.57 (brs, 1H), 6.93 (brs, 1H), 6.65 (brs, 1H), 2.56 (t, J=7.2 Hz, 2H), 2.43 (t, J=7.6 Hz, 2H) 1.96-1.89 (m, 2H). MS 152 (MH+).
Name
N-(2-cyanocyclopent-1-enylcarbamoyl)benzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH2:7][CH2:6][CH2:5][C:4]=1[NH:8][C:9]([NH:11]C(=O)C1C=CC=CC=1)=[O:10])#[N:2].[OH-].[Na+]>CCO>[NH2:2][C:1]1[C:3]2[CH2:7][CH2:6][CH2:5][C:4]=2[NH:8][C:9](=[O:10])[N:11]=1 |f:1.2|

Inputs

Step One
Name
N-(2-cyanocyclopent-1-enylcarbamoyl)benzamide
Quantity
500 mg
Type
reactant
Smiles
C(#N)C1=C(CCC1)NC(=O)NC(C1=CC=CC=C1)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the clear reaction solution was filtered
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with warm water

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(NC(N1)=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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